molecular formula C10H17NO2 B13615819 4-Cycloheptyloxazolidin-2-one

4-Cycloheptyloxazolidin-2-one

Cat. No.: B13615819
M. Wt: 183.25 g/mol
InChI Key: XFFKFFMRHKCTNC-UHFFFAOYSA-N
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Description

4-Cycloheptyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. Oxazolidinones have gained significant attention due to their diverse applications in medicinal chemistry, particularly as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates or carbamates. One common method is the reaction of cycloheptylamine with ethyl chloroformate, followed by intramolecular cyclization to form the oxazolidinone ring . Another approach involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement, which provides a stereoselective route to the desired compound .

Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Cycloheptyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Cycloheptyloxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex required for protein translation. This action effectively halts bacterial growth and replication . The molecular targets include the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome .

Comparison with Similar Compounds

Uniqueness: 4-Cycloheptyloxazolidin-2-one is unique due to its specific cycloheptyl substituent, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-cycloheptyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H17NO2/c12-10-11-9(7-13-10)8-5-3-1-2-4-6-8/h8-9H,1-7H2,(H,11,12)

InChI Key

XFFKFFMRHKCTNC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2COC(=O)N2

Origin of Product

United States

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